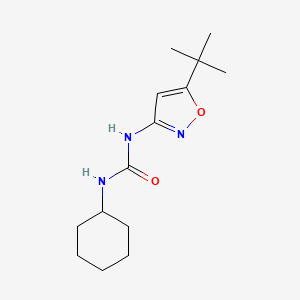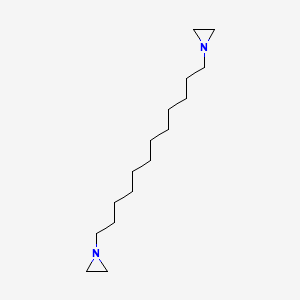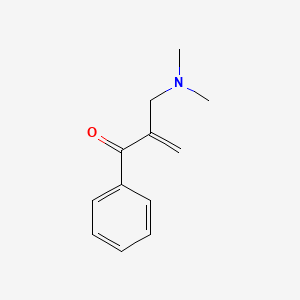
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
The synthesis of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one typically involves the Mannich reaction, a three-component reaction that includes an amine, formaldehyde, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile.
Scientific Research Applications
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one include other enones and Mannich bases. These compounds share structural similarities but may differ in their reactivity and applications. For example:
2-(Dimethylaminomethyl)-phenyl-1-naphthylsilane: This compound has a similar structure but includes a naphthyl group instead of a phenyl group, which can affect its chemical properties and applications.
Properties
CAS No. |
57584-95-9 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
AWGQYDRZMTZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)

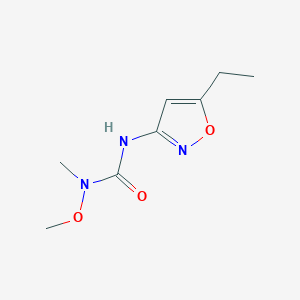
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)


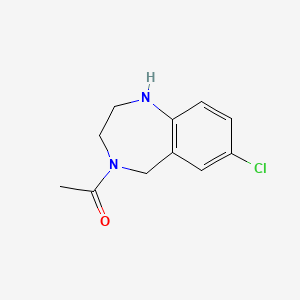
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)



![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
